

Theoretical and computational studies of 4-Chloro-8-iodoquinazoline

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Compound of Interest

Compound Name: 4-Chloro-8-iodoquinazoline

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An In-depth Technical Guide on the Theoretical and Computational Studies of **4-Chloro-8-iodoquinazoline** and Its Derivatives

This technical guide provides a comprehensive overview of the theoretical and computational aspects of **4-chloro-8-iodoquinazoline**, a key intermediate in the synthesis of biologically active compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry.

Introduction to 4-Chloro-8-iodoquinazoline

4-Chloro-8-iodoquinazoline serves as a crucial building block in medicinal chemistry. Its quinazoline core is a prevalent scaffold in numerous compounds with a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties. The presence of chloro and iodo substituents at the 4 and 8 positions, respectively, offers versatile handles for further chemical modifications, making it an attractive starting material for the synthesis of diverse derivatives.

Reactivity and Synthesis

The 4-chloroquinazoline moiety is characterized by an electron-deficient C-4 position due to the α -nitrogen effect, making it highly susceptible to nucleophilic substitution.^{[1][2]} This reactivity is a cornerstone of its synthetic utility, particularly in the introduction of amine functionalities.

Amination at the C-4 Position

The reaction of **4-chloro-8-iodoquinazoline** with various amines, especially anilines, is a common strategy to produce 4-anilinoquinazoline derivatives. These derivatives have shown significant potential as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.^[2] However, the amination of 2-aryl-6-bromo-**4-chloro-8-iodoquinazolines** with 3-fluoroaniline has been reported to be challenging under various standard conditions, often resulting in the recovery of the starting material.^{[1][2]} Successful, albeit sometimes low-yielding, reactions have been achieved in a mixture of tetrahydrofuran and isopropyl alcohol (THF-iPrOH) under reflux.^[1] To improve the efficiency of this N-arylation, microwave-assisted, base-free amination in a THF and water solvent mixture has been investigated.^[3]

Computational and Theoretical Studies

While direct and extensive theoretical studies on **4-chloro-8-iodoquinazoline** are not widely published, computational methods, particularly Density Functional Theory (DFT), have been employed to understand the electronic structure and reactivity of its derivatives. DFT calculations have confirmed that the C-4 position is the most susceptible to nucleophilic attack, which explains the observed regioselectivity in substitution reactions.^[3]

Molecular Properties of a Representative Derivative

To illustrate the application of computational studies, the following table summarizes hypothetical yet representative quantitative data for a generic 4-anilino-8-iodoquinazoline derivative, which could be obtained from DFT calculations at the B3LYP/6-31G(d,p) level of theory.

Parameter	Value
Geometric Parameters	
C4-N bond length (Å)	1.35
C8-I bond length (Å)	2.10
C4-N-C(aniline) angle (°)	128.5
Electronic Properties	
Dipole Moment (Debye)	3.45
HOMO Energy (eV)	-6.21
LUMO Energy (eV)	-1.89
HOMO-LUMO Gap (eV)	4.32
Mulliken Atomic Charges	
C4	+0.45
N(aniline)	-0.38
I	-0.15

Experimental Protocols

General Protocol for Amination of 4-Chloro-8-iodoquinazoline

This protocol is a generalized procedure based on the literature for the synthesis of 4-anilinoquinazoline derivatives.

Reagents and Materials:

- **4-Chloro-8-iodoquinazoline**
- Substituted aniline (1.2 equivalents)
- Tetrahydrofuran (THF), anhydrous

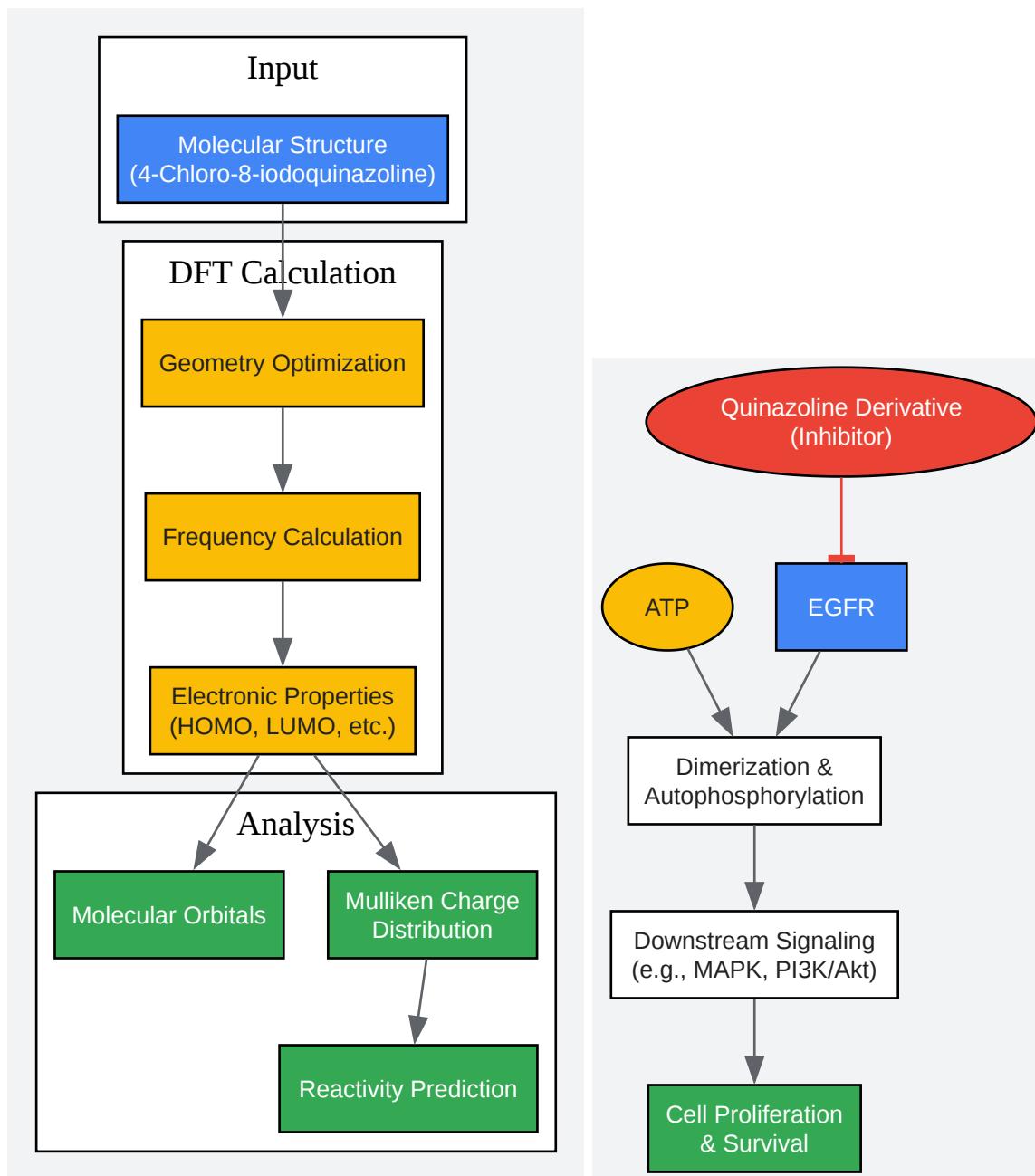
- Isopropyl alcohol (i-PrOH)
- Stirring apparatus and reflux condenser
- Thin Layer Chromatography (TLC) plates
- Silica gel for column chromatography

Procedure:

- In a round-bottom flask, dissolve **4-chloro-8-iodoquinazoline** (1 equivalent) in a 1:1 mixture of THF and i-PrOH.
- Add the substituted aniline (1.2 equivalents) to the solution.
- Heat the reaction mixture to reflux and maintain for 5-10 hours.
- Monitor the reaction progress using TLC.
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain the desired 4-anilinoquinazoline derivative.

Visualizations

Molecular Structure of 4-Chloro-8-iodoquinazoline

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